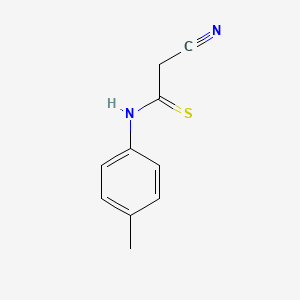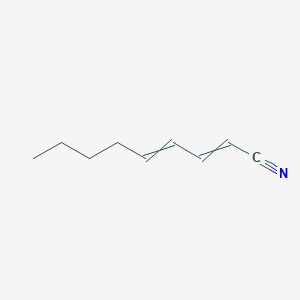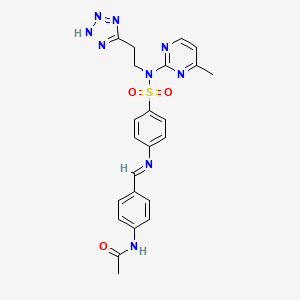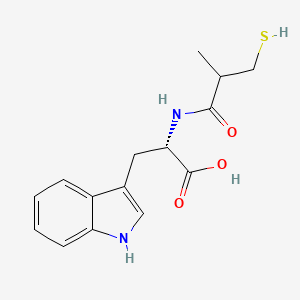
N-(2-Methyl-3-sulfanylpropanoyl)-L-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methyl-3-sulfanylpropanoyl)-L-tryptophan is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a sulfanyl group attached to a propanoyl moiety, which is further linked to an L-tryptophan molecule. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-3-sulfanylpropanoyl)-L-tryptophan typically involves the reaction of 2-methyl-3-sulfanylpropanoic acid with L-tryptophan. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), which facilitate the formation of the amide bond between the two reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methyl-3-sulfanylpropanoyl)-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting the sulfanyl group to a thiol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can produce thiols .
Aplicaciones Científicas De Investigación
N-(2-Methyl-3-sulfanylpropanoyl)-L-tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Mecanismo De Acción
The mechanism of action of N-(2-Methyl-3-sulfanylpropanoyl)-L-tryptophan involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with target proteins, potentially modulating their activity. Additionally, the tryptophan moiety may interact with receptors or enzymes, influencing various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Captopril: A well-known angiotensin-converting enzyme (ACE) inhibitor with a similar sulfanyl group.
Lisinopril: Another ACE inhibitor with structural similarities but lacking the sulfanyl group.
Enalapril: An ACE inhibitor with a different functional group arrangement.
Uniqueness
N-(2-Methyl-3-sulfanylpropanoyl)-L-tryptophan is unique due to its combination of a sulfanyl group and an L-tryptophan moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
75685-33-5 |
|---|---|
Fórmula molecular |
C15H18N2O3S |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
(2S)-3-(1H-indol-3-yl)-2-[(2-methyl-3-sulfanylpropanoyl)amino]propanoic acid |
InChI |
InChI=1S/C15H18N2O3S/c1-9(8-21)14(18)17-13(15(19)20)6-10-7-16-12-5-3-2-4-11(10)12/h2-5,7,9,13,16,21H,6,8H2,1H3,(H,17,18)(H,19,20)/t9?,13-/m0/s1 |
Clave InChI |
ZOUTYVWHWSUKPL-NCWAPJAISA-N |
SMILES isomérico |
CC(CS)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
SMILES canónico |
CC(CS)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


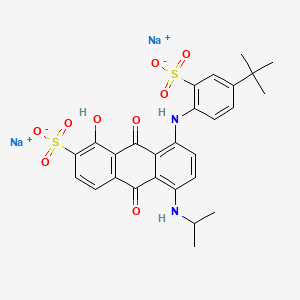
![(2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone](/img/structure/B14435906.png)
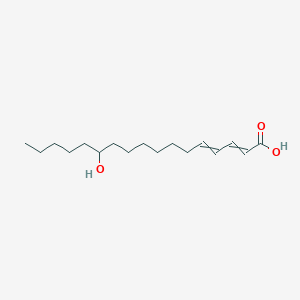
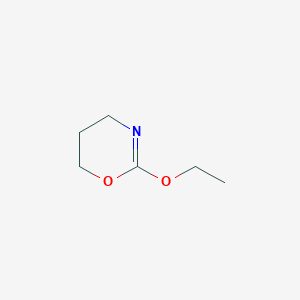
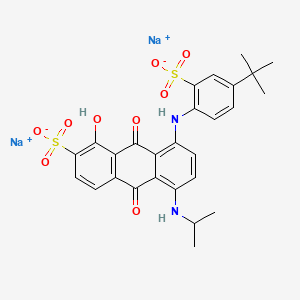
![1H-Indeno[2,1-C][1,2]oxazole](/img/structure/B14435942.png)
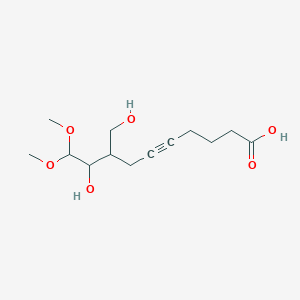
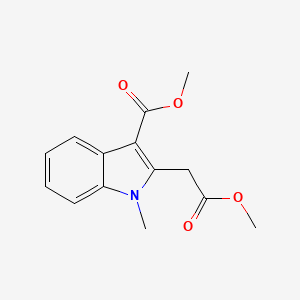

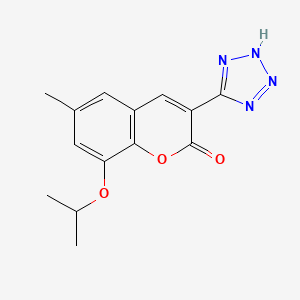
![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-N,4-dimethylaniline](/img/structure/B14435972.png)
